N-(4-methoxyphenethyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, a trimethylxanthine core, and a sulfanylacetamide linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions.
Synthesis of the Trimethylxanthine Core: The trimethylxanthine core can be synthesized from theobromine or caffeine through methylation and oxidation reactions.
Coupling Reaction: The final step involves coupling the methoxyphenyl ethylamine intermediate with the trimethylxanthine core using a sulfanylacetamide linker under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the trimethylxanthine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydroxylated trimethylxanthine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE
- N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-7-YL)SULFANYL]ACETAMIDE
Uniqueness
N-[2-(4-METHOXYPHENYL)ETHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the position of the methoxy group and the sulfanylacetamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H23N5O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H23N5O4S/c1-22-16-15(17(26)24(3)19(27)23(16)2)21-18(22)29-11-14(25)20-10-9-12-5-7-13(28-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,25) |
InChI Key |
XEELQBLPPIIJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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